Lipophilicity Advantage: 2,5-Dichloro Substitution Elevates Computed LogP by ~3.0 Units Over the Parent Benzenesulfonamide Core
The target compound's computed XLogP3-AA of 4.4 (PubChem, 2024 release) represents a substantial increase of approximately 3.0 log units relative to the unsubstituted 2,5-dichlorobenzenesulfonamide core (XLogP3 = 1.4) [1][2]. When compared with the non-halogenated, non-carbonyl analog N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide (CAS 1798022-24-8), the dichloro substitution adds approximately 69 Da of molecular weight (416.3 vs. 347.4 g/mol) and introduces two metabolically resistant C–Cl bonds that alter electronic distribution across the aromatic ring . This LogP value places the compound within the optimal range (LogP 3–5) for oral bioavailability according to Lipinski's Rule of Five, while the TPSA of 113 Ų remains below the 140 Ų threshold, predicting favorable intestinal absorption [1]. The non-halogenated analog lacks these chlorine atoms entirely, resulting in predictably lower lipophilicity and altered hydrogen-bonding capacity at the sulfonamide NH.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.4; MW = 416.3 g/mol; TPSA = 113 Ų |
| Comparator Or Baseline | 2,5-Dichlorobenzenesulfonamide core: XLogP3 = 1.4; Non-halogenated analog (CAS 1798022-24-8): MW = 347.4 g/mol; Lipinski Rule-of-Five thresholds: LogP ≤5, TPSA ≤140 Ų |
| Quantified Difference | ΔLogP ≈ +3.0 vs. parent benzenesulfonamide core; ΔMW ≈ +69 Da vs. non-halogenated analog; TPSA 113 Ų well within Lipinski compliance |
| Conditions | Computed physicochemical properties via PubChem 2024.12.12 release (OEChem, Cactvs, XLogP3 3.0); non-halogenated analog data from ChemSrc and Kuujia database entries |
Why This Matters
This LogP differential directly predicts superior passive membrane permeability and blood-brain barrier penetration potential compared to less lipophilic analogs, making this compound the appropriate choice for intracellular or CNS-targeted screening campaigns where analog penetration would be insufficient.
- [1] PubChem Compound Summary for CID 72717539. Computed properties: XLogP3-AA 4.4, TPSA 113 Ų, MW 416.3 g/mol. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/72717539 (accessed 2026-04-28). View Source
- [2] PubChem Compound Summary for CID 4325811, 2,5-Dichlorobenzenesulfonamide. XLogP3 = 1.4. https://pubchem.ncbi.nlm.nih.gov/compound/4325811 (accessed 2026-04-28). View Source
